molecular formula C18H21N3O4 B2893916 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2097857-14-0

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2893916
CAS No.: 2097857-14-0
M. Wt: 343.383
InChI Key: MHASXSDXEURKTF-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound of significant interest in various scientific and industrial fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic synthesis processes. Common starting materials include pyridazine derivatives and ethylamines, which are subjected to various reaction conditions such as condensation, cyclization, and acylation.

Industrial Production Methods: : Industrial-scale production of this compound would employ similar synthetic routes with optimization for yield and purity. This involves the use of advanced chemical reactors, precise temperature controls, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions including oxidation, reduction, substitution, and condensation.

Common Reagents and Conditions Used: : Common reagents involved in these reactions are oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Conditions vary from ambient to elevated temperatures depending on the specific reaction.

Major Products Formed: : Products formed from these reactions include hydroxylated derivatives, reduced amides, and substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules.

Biology: : It acts as a probe for studying biological pathways and interactions due to its structural similarity to certain biological molecules.

Medicine: : In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: : Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Mechanism: : N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide exerts its effects primarily by interacting with specific molecular targets in biological systems, such as enzymes or receptors, leading to modulation of biochemical pathways.

Molecular Targets and Pathways Involved: : The molecular targets often include key enzymes involved in inflammation or cell proliferation, and the pathways impacted are those related to signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds: : Comparable compounds include other pyridazinone derivatives and phenoxyacetamide compounds, such as N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenoxy)acetamide and N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-chlorophenoxy)acetamide.

Uniqueness: : The unique aspect of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide lies in its specific combination of structural features, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-4-2-3-5-16(15)25-12-17(22)19-10-11-21-18(23)9-8-14(20-21)13-6-7-13/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASXSDXEURKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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